5-Metilhidantoína

Descripción general

Descripción

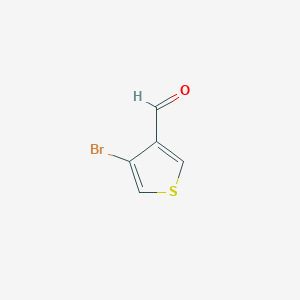

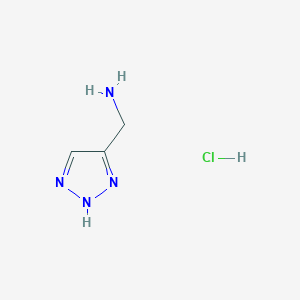

5-Metilhidantoína: es un derivado de la hidantoína, un compuesto orgánico heterocíclico. Se caracteriza por la presencia de un anillo de cinco miembros que contiene dos átomos de nitrógeno y dos grupos carbonilo. El compuesto tiene la fórmula molecular C₄H₆N₂O₂ y es conocido por sus aplicaciones en diversos campos, incluyendo la medicina, la agricultura y la industria química .

Aplicaciones Científicas De Investigación

La 5-metilhidantoína tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 5-metilhidantoína implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, en su función como fármaco antiepiléptico, modula la actividad de los canales de sodio en las neuronas, estabilizando así las membranas neuronales y evitando la activación excesiva . En aplicaciones antibacterianas, interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

5-Methylhydantoin is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function. For instance, it is used as a reactant for the preparation of N-chlorohydantoins, the Mitsunobu reaction, and enzymatic racemization .

Cellular Effects

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat, a non-selective herbicide . This suggests that 5-Methylhydantoin may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of 5-Methylhydantoin is complex and involves interactions with various biomolecules. For instance, it is known to undergo photofragmentation when isolated in an argon matrix, yielding isocyanic acid, ethanimine, and carbon monoxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylhydantoin can change over time. For example, it has been observed that UV irradiation of 5-Methylhydantoin isolated in an argon matrix results in its photofragmentation .

Metabolic Pathways

5-Methylhydantoin is involved in several metabolic pathways. For instance, it is a metabolite of Dihydropyrimidinase .

Transport and Distribution

It is known that its derivative, 5-hydroxy-1-methylhydantoin, can protect against renal damage caused by paraquat , suggesting that it may be transported to the kidneys.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 5-metilhidantoína puede sintetizarse a través de varios métodos. . Este método es similar a las rutas modernas que utilizan cianatos de alquilo y arilo. Otro método implica la condensación de aminoácidos con cianatos e isocianatos .

Métodos de Producción Industrial: En entornos industriales, la this compound se produce a menudo por la condensación de una cianohidrina con carbonato de amonio.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 5-metilhidantoína experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar la this compound.

Reducción: Los agentes reductores como el hidruro de litio y aluminio pueden reducir la this compound a su correspondiente amina.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como los haluros de alquilo.

Productos Principales:

Oxidación: La oxidación de la this compound puede producir productos como dióxido de carbono y agua.

Reducción: La reducción puede producir aminas.

Sustitución: Las reacciones de sustitución pueden resultar en diversos derivados alquilados.

Comparación Con Compuestos Similares

Compuestos Similares:

Hidantoína: El compuesto original, hidantoína, tiene una estructura similar pero carece del grupo metilo en la posición 5.

1-Metilhidantoína: Este compuesto tiene un grupo metilo en la posición 1 en lugar de la posición 5.

5,5-Dimetilhidantoína: Este compuesto tiene dos grupos metilo en la posición 5.

Singularidad de la 5-Metilhidantoína: La this compound es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad para formar diferentes variedades polimórficas y su isomería óptica la hacen particularmente interesante desde una perspectiva estructural y funcional .

Propiedades

IUPAC Name |

5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880934 | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-03-5 | |

| Record name | 5-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylhydantoin?

A1: 5-methylhydantoin has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol. []

Q2: How was the molecular structure of 5-methylhydantoin studied?

A2: Matrix isolation infrared spectroscopy coupled with DFT(B3LYP)/6-311++G(d,p) level theoretical calculations were employed to investigate the molecular structure and vibrational spectra of 5-methylhydantoin. []

Q3: What kind of polymorphic behavior does 5-methylhydantoin exhibit?

A3: 5-Methylhydantoin exists in four distinct polymorphic forms, as identified through differential scanning calorimetry (DSC), polarized light thermal microscopy (PLTM), and Raman spectroscopy. []

Q4: How stable is 5-methylhydantoin under UV irradiation?

A4: When exposed to UV light, 5-methylhydantoin degrades, forming hydantoin, a precursor to glycine, as a major photolysis product. This suggests that 5-substituted hydantoins could have served as glycine precursors in extraterrestrial environments. []

Q5: How does the stability of 5-methylhydantoin compare to its thio derivatives under UV light?

A5: Compared to its thio derivatives, 5-methylhydantoin shows lower stability when exposed to UV radiation. []

Q6: What happens to 5-methylhydantoin when exposed to soft X-rays and extreme UV light?

A6: Irradiation with soft X-rays and extreme UV light leads to the gradual decomposition of 5-methylhydantoin. This process results in the formation of water-insoluble organic compounds. []

Q7: What is the relative stability of 5-methylhydantoin compared to its precursor, 5-ethyl-5-methylhydantoin, under simulated space radiation?

A7: 5-Ethyl-5-methylhydantoin exhibits greater susceptibility to degradation compared to 5-methylhydantoin when exposed to ultraviolet light. Conversely, under gamma-ray irradiation, 5-methylhydantoin shows higher susceptibility. []

Q8: How does the stability of 5-methylhydantoin in space compare to its stability in ground simulations?

A8: In space exposure experiments, 5-methylhydantoin decomposed at a faster rate than glycine, while ground simulations indicated higher stability for 5-methylhydantoin. This discrepancy highlights the importance of considering the full spectrum of space radiation for accurate predictions. []

Q9: What is the role of 5-methylhydantoin in the microbial degradation of creatinine?

A9: 5-Methylhydantoin serves as a substrate for the ATP-dependent enzyme N-methylhydantoin amidohydrolase, which plays a crucial role in the microbial breakdown of creatinine. []

Q10: What other amide compounds, besides 5-methylhydantoin, can be hydrolyzed by N-methylhydantoin amidohydrolase?

A10: In addition to 5-methylhydantoin, N-methylhydantoin amidohydrolase can hydrolyze hydantoin, DL-5-methylhydantoin, glutarimide, and succimide. []

Q11: What computational methods have been used to study 5-methylhydantoin and its thio derivatives?

A11: Density functional theory (DFT) calculations have been utilized to predict various properties of 5-methylhydantoin and its thio derivatives, including tautomerization energies, acidities, and proton affinities. [, ]

Q12: What insights were gained from the energy decomposition analysis of the interaction between 5-methylhydantoin and OH+ or SH+?

A12: The energy decomposition analysis revealed that the bonding interactions in the protonated forms of 5-methylhydantoin and its thio derivatives primarily stem from the formation of covalent bonds, with Coulombic attraction playing a relatively minor role. []

Q13: How does the presence of a methyl group at position 5 affect the biological activity of hydantoin?

A13: Introduction of a methyl group at the 5-position of hydantoin influences its interaction with enzymes like dihydropyrimidinase. For instance, only the (R)-isomers of 5-methylhydantoin and 5-isopropylhydantoin are recognized and undergo ring-opening by the enzyme, indicating stereospecificity. []

Q14: Does altering the substituent at the 5-position of hydantoin impact its recognition by dihydropyrimidinase?

A14: Replacing the phenyl group in 5-phenylhydantoin with an alkyl group, as in 5-methylhydantoin or 5-isopropylhydantoin, does not alter the stereospecificity of the hydantoin substrates for the ring-opening reaction catalyzed by dihydropyrimidinase. []

Q15: How was 5-methylhydantoin, a metabolite of tocainide, analyzed in biological samples?

A16: A gas chromatographic assay was developed for the quantitation of tocainide carbamoyl-O-beta-D-glucuronide, a major metabolite of tocainide. The method involves base hydrolysis of the glucuronide, resulting in the formation of 3-(2',6'-xylyl)-5-methylhydantoin, which is then analyzed by gas chromatography. [, , ]

Q16: How were the products of thymine irradiated by a heavy ion beam analyzed?

A17: Capillary gas chromatography, coupled with mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (GC-FTIR), was employed to analyze the products of thymine after irradiation with a heavy ion beam. This technique allowed for the separation and identification of various products, including 5-hydroxyl-5-methylhydantoin. []

Q17: What is the environmental fate of hydantoins in coal gasification wastewater?

A18: Activated carbon exhibits limited adsorption capacity for hydantoins, including 5-methylhydantoin, suggesting that activated carbon treatment may not be an efficient method for removing these compounds from coal gasification wastewater. []

Q18: How does the study of 5-methylhydantoin contribute to our understanding of prebiotic chemistry and the origin of life?

A19: Investigating the formation and stability of 5-methylhydantoin and its derivatives under simulated space conditions provides insights into potential pathways for the prebiotic synthesis of amino acids and their delivery to early Earth. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

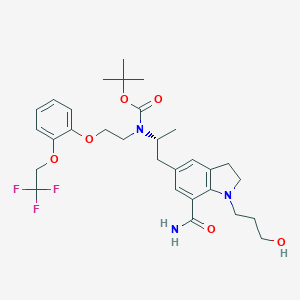

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

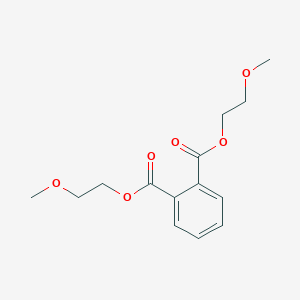

![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)